molecular formula C10H13N3S B2462836 N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine CAS No. 690684-98-1

N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2462836
CAS No.: 690684-98-1
M. Wt: 207.3
InChI Key: YFDMPSHJDVETSL-UHFFFAOYSA-N
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Description

N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine: is a heterocyclic compound with a molecular formula of C₁₀H₁₃N₃S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with formamide and methylating agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4-amine: A related compound with similar structural features but different substituents.

    5,6-dimethylthieno[2,3-d]pyrimidin-4-amine: Another analog with fewer methyl groups.

Uniqueness

N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of multiple methyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development .

Properties

IUPAC Name

N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-6-7(2)14-10-8(6)9(13(3)4)11-5-12-10/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDMPSHJDVETSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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